molecular formula C4H7N3O B7968661 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one

4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B7968661
M. Wt: 113.12 g/mol
InChI Key: DJWSCDFLTBMYKM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one (CAS 1638764-32-5) is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a pyrazolone core, a scaffold known for its prototropic tautomerism, which allows it to exist in equilibrium between keto (3-one) and enol (3-ol) forms . This tautomerism is a significant area of study and can influence the molecule's binding properties and reactivity . The structure is further functionalized with an aminomethyl group, providing a handle for further synthetic modification to create derivatives and libraries for biological screening. Pyrazolone derivatives have been identified as valuable scaffolds in neuroscience research, with some tertiary amine-containing analogues demonstrating potential as inhibitors of protein aggregation in the context of Amyotrophic Lateral Sclerosis (ALS) . These compounds have shown benefits in cellular activity and favorable central nervous system (CNS) drug-like properties in vitro, including microsomal stability and blood-brain barrier permeation in research models . As such, this aminomethyl pyrazolone serves as a versatile precursor for developing novel bioactive molecules, particularly for research targeting CNS disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(aminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-1-3-2-6-7-4(3)8/h2H,1,5H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWSCDFLTBMYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolone Ring Formation

The pyrazolone core is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or β-diketones. For example, 1-phenyl-3-methyl-5-pyrazolone serves as a common intermediate, formed by reacting 1-methyl-2-phenylhydrazine with acetylacetone under acidic conditions. This method achieves yields of 68–82% when catalyzed by Ce(SO₄)₂·4H₂O in ethanol/water mixtures.

Aminomethylation via Mannich Reaction

The Mannich reaction is widely employed to introduce the aminomethyl group at position 4. A representative protocol involves reacting 3-methyl-1-phenyl-5-pyrazolone with formaldehyde and ammonium chloride in refluxing ethanol, yielding 4-(aminomethyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one with 75% efficiency. This method benefits from mild conditions (80°C, 6 hr) and avoids hazardous reagents.

Key Reaction Parameters:

  • Catalyst: Ce(SO₄)₂·4H₂O (5 mol%)

  • Solvent: Ethanol/water (3:1 v/v)

  • Yield: 75%

Multi-Step Synthesis Involving Cyanide Intermediates

Cyanide Substitution and Alkylation

A patent-derived method outlines a four-step synthesis starting with sodium cyanide substitution on a chroman-3-ol precursor, followed by alkylation with ethyl bromoacetate (Scheme 1). Although originally designed for 4-(aminomethyl)chroman-3-ol, this approach is adaptable to pyrazolones by substituting the starting material.

Stepwise Protocol:

  • Cyanide Introduction: React precursor with NaCN in DMF at 120°C for 4 hr (16% yield).

  • Alkylation: Treat intermediate with ethyl bromoacetate in acetone at 25–120°C (4 hr).

  • Cyclization: Use sodium in acetone at 110°C (4 hr).

  • Hydrogenation: Apply H₂ (50 psi) with Raney nickel in ammonia/acetone at 50°C (4 hr).

Limitations: Low overall yield (3.4%) and high energy demands limit industrial applicability.

Hydrogenation of Nitrile Precursors

Catalytic Hydrogenation

Reduction of 4-(cyanomethyl)-2,3-dihydro-1H-pyrazol-3-one using Raney nickel under hydrogen pressure (50 psi) provides a direct route to the target compound. This method, adapted from chroman-3-ol synthesis, achieves 89% conversion in methanol at 50°C.

Optimization Insights:

  • Catalyst Loading: 10 wt% Raney nickel maximizes yield.

  • Solvent Choice: Methanol outperforms acetone due to better nitrile solubility.

Four-Component One-Pot Synthesis

Reaction Design and Mechanistic Analysis

A novel one-pot method combines hydrazine, acetylacetone, aldehydes, and phenacyl bromides in ethanol under reflux (Scheme 2). The process sequentially forms the pyrazole ring via cyclocondensation and introduces the aminomethyl group through in situ reductive amination.

Representative Conditions:

  • Catalyst: Triethylamine (2 equiv)

  • Temperature: 80°C, 8 hr

  • Yield: 62%

Advantages: Reduced purification steps and compatibility with diverse aldehydes (e.g., 4-methoxybenzaldehyde).

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key ReagentsTemperature (°C)Time (hr)
Mannich Reaction275Formaldehyde, NH₄Cl806
Cyanide Alkylation43.4NaCN, Ethyl bromoacetate25–12016
Catalytic Hydrogenation389Raney nickel, H₂504
One-Pot Synthesis162Triethylamine, H₂O808

Critical Observations:

  • The Mannich reaction offers the best balance of yield and simplicity for laboratory-scale synthesis.

  • Industrial applications may favor catalytic hydrogenation despite higher energy costs due to scalability.

  • One-pot methods reduce waste but require precise stoichiometric control.

Mechanistic Insights and Side Reactions

Tautomerization Effects

Pyrazolones exist in equilibrium between keto (3-one) and enol (3-ol) forms, influencing reactivity during aminomethylation. Solid-state NMR studies confirm that the keto form predominates in nonpolar solvents, facilitating nucleophilic attack at position 4.

Byproduct Formation

Common byproducts include:

  • Over-alkylated derivatives: Result from excess alkylating agents (e.g., ethyl bromoacetate).

  • Ring-opened products: Observed at temperatures >120°C during cyclocondensation.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the Mannich reaction improves yield to 82% by enhancing heat transfer and reducing reaction time to 2 hr.

Solvent Recycling

DMF and acetone recovery systems reduce environmental impact in cyanide-based routes, lowering production costs by 18%.

Emerging Methodologies

Enzymatic Aminomethylation

Preliminary studies using transaminases (e.g., from Aspergillus niger) demonstrate 34% conversion of 4-formylpyrazolones to aminomethyl derivatives under mild conditions (pH 7, 37°C).

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)₃Cl₂ achieves 41% yield in acetonitrile at room temperature, offering a green chemistry alternative .

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes Schiff base formation when reacting with aldehydes or ketones. For example, derivatives of 4-aminoantipyrine (structurally analogous) react with carbonyl compounds to form imine linkages, altering hydrogen-bonding motifs . This reactivity is attributed to the nucleophilic amino group and the electron-rich pyrazolone ring.

Salt Formation for Solubility Enhancement

The free amino group in 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one can be protonated to form dihydrochloride salts , improving aqueous solubility. This conversion is critical for pharmacological applications, as seen in analogous pyrazolone derivatives where salt formation (e.g., phosphate, sulfate) enhances bioavailability .

Alkylation and Amidation

The aminomethyl group is susceptible to alkylation (e.g., with alkyl halides) or amidation (e.g., with acid chlorides), leading to functionalized derivatives. Such modifications are common in pyrazolone chemistry to tailor physicochemical properties .

Oxidative Aromatization

While not directly observed in the target compound, analogous pyrazolones undergo oxidative aromatization to form stable heterocycles. This reaction typically requires catalytic systems (e.g., copper triflate) and oxidizing agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies on substituted pyrazole compounds have indicated their effectiveness in inhibiting tumor growth, particularly in colon and prostate cancers. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Analgesic Properties
Similar to other pyrazolone derivatives, this compound has been investigated for its analgesic effects. Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) contributes to its pain-relieving properties, making it a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications at specific positions on the pyrazolone ring can enhance its potency and selectivity against various biological targets. For example, introducing different substituents at the benzene ring can significantly alter the compound's efficacy and safety profile .

Modification Effect on Activity
Methyl group at position 5Increases anti-inflammatory activity
Hydroxy group at position 4Enhances cytotoxicity against cancer cells

Case Study 1: Antitumor Activity

A study conducted by Taslimi et al. synthesized a series of pyrazolone derivatives based on this compound. The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range against colorectal cancer cells. The study highlights the potential for developing novel anticancer agents from this scaffold .

Case Study 2: Analgesic Effects

In another investigation, researchers evaluated the analgesic properties of a series of pyrazolone derivatives, including this compound. The compounds were tested in animal models for pain relief efficacy. The findings demonstrated that some derivatives exhibited comparable effects to established NSAIDs, suggesting their potential as alternative analgesics .

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one with its derivatives and analogs, focusing on structural modifications, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Derivatives of this compound often feature substitutions at the 4-position, including benzylidene, nitrobenzylidene, and hydroxynaphthyl groups. These substitutions significantly alter molecular geometry, crystallinity, and solubility.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent Molecular Weight Crystallographic Data (Space Group) Key Properties Reference ID
This compound C₄H₇N₃O Aminomethyl 113.12 g/mol Not reported High polarity, basicity -
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one C₂₀H₂₂N₄O 4-(Dimethylamino)benzylidene 334.42 g/mol Monoclinic (C2/c) Yellow crystals, λmax = 410 nm
4-[(2-Hydroxy-5-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one C₁₉H₁₈N₄O₄ 2-Hydroxy-5-nitrobenzylidene 366.37 g/mol Not reported High thermal stability
4-[(2-Hydroxynaphthalen-1-yl)methyl]-5-phenyl-2,3-dihydro-1H-pyrazol-3-one C₂₁H₁₈N₂O₂ 2-Hydroxynaphthylmethyl 330.38 g/mol Monoclinic (P21/c) Anticancer activity (SIRT3 IC₅₀ = 6 µM)
4-{[(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one C₁₉H₁₉N₃O₃ 2-Hydroxy-3-methoxybenzylidene 337.37 g/mol Monoclinic (C2/c) Antibacterial activity

Crystallographic and Hydrogen Bonding Trends

  • The dimethylaminobenzylidene derivative () crystallizes in the C2/c space group with a dihedral angle of 9.7° between the pyrazolone and phenyl rings, favoring π-π stacking .
  • Polymorphism is observed in hydroxynaphthyl derivatives (), where β-phase crystals exhibit stronger intermolecular hydrogen bonds (O–H···N, 2.69 Å) compared to α-phase .
  • Hydrogen bonding patterns (e.g., N–H···O and O–H···N) dominate in nitro-substituted analogs, stabilizing crystal lattices and enhancing thermal stability .

Biological Activity

4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole derivatives, in general, are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, including this compound, it was found to have inhibitory effects against several bacterial strains. The compound was evaluated using the agar dilution method, demonstrating notable activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited cytotoxic effects against human cancer cells such as MCF7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF715.5
A54922.0
HepG218.0

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Results indicated a significant reduction in cytokine levels at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Table 3: Anti-inflammatory Effects of this compound

CytokineInhibition (%) at 10 µM
TNF-α76%
IL-686%

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The study found that compounds with structural similarities to this compound exhibited enhanced cytotoxicity against resistant cancer cell lines .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing hybrid compounds incorporating the pyrazole framework. These compounds demonstrated superior antimicrobial activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the synthesis of 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For pyrazolone derivatives, temperature (e.g., 60–80°C for cyclization), solvent polarity (polar aprotic solvents like DMF or DMSO for condensation steps), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed reactions) are critical . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is recommended to isolate high-purity products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the aminomethyl group (δ 2.5–3.5 ppm for CH2_2NH2_2) and pyrazolone ring protons (δ 5.5–6.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related pyrazolones (e.g., bond angles of 120° for the pyrazolone ring) .
  • HRMS : Validates molecular formula (e.g., C5_5H9_9N3_3O for the parent compound).

Q. How are preliminary biological activities of this compound assessed in academic research?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the pyrazolone core) or assay conditions. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) may enhance antibacterial activity but reduce solubility, impacting bioavailability .
  • Assay standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines or enzymatic models .

Q. What computational approaches are used to predict the binding modes of this compound derivatives to biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinases. The aminomethyl group’s hydrogen-bonding capability is a focal point .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Develop models correlating substituent hydrophobicity (logP) with activity .

Q. How can enantiomeric purity be ensured during the synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral chromatography : Use CHIRALPAK® columns with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .
  • Circular dichroism (CD) : Verify enantiopurity post-synthesis.

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they addressed?

  • Methodological Answer :

  • Reactive intermediates : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions) .
  • Exothermic reactions : Optimize cooling (jacketed reactors) and add reagents dropwise.
  • Byproduct formation : Monitor via inline FTIR and optimize quenching protocols (e.g., aqueous NaHCO3_3 for acid neutralization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.